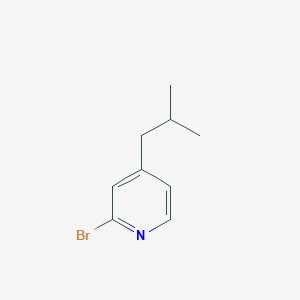

2-Bromo-4-isobutylpyridine

Description

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-bromo-4-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

RKOCALUAHSJRKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=NC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylpyridine typically involves the bromination of 4-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products:

Scientific Research Applications

2-Bromo-4-isobutylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.

Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylpyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles. In catalytic processes like Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Ring System : Pyridines (6-membered, one N) vs. pyrimidines (6-membered, two Ns) exhibit distinct electronic profiles. Pyrimidines (e.g., 5-bromo-2-chloro-4-methylpyrimidine) form stronger hydrogen-bonding networks due to additional N atoms, as seen in their crystal structures .

- Substituent Effects : Bulky isobutyl groups in this compound reduce water solubility compared to methyl or isopropyl analogs. For instance, 2-bromo-4-isopropylpyridine (logP ~2.3) is less hydrophobic than the isobutyl derivative (estimated logP ~2.8) .

- Halogen Reactivity : Bromine at the 2-position (as in this compound) is more reactive in nucleophilic aromatic substitution (SNAr) than chlorine, as observed in 2-chloro-4-bromopyridine .

Physicochemical Properties

Solubility and Stability

- Hydrophobicity: The isobutyl group significantly increases lipophilicity, making this compound less soluble in polar solvents (e.g., water solubility <1 mg/mL) compared to 4-methyl or 4-aminopyrimidine derivatives, which exhibit moderate aqueous solubility due to hydrogen-bonding amine groups .

- Thermal Stability : Pyridine derivatives generally have higher melting points than pyrimidines. For example, 5-bromo-2-chloro-4-nitropyrimidine melts at 460–461 K , whereas 2-bromo-4-isopropylpyridine likely has a lower melting point (~350–370 K) due to reduced crystallinity from alkyl branching .

Comparative Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Bromine in this compound is more reactive than chlorine in analogs like 2-chloro-4-bromopyridine, enabling efficient coupling with aryl boronic acids under mild conditions .

- Nucleophilic Substitution : The isobutyl group’s steric bulk may slow SNAr reactions compared to less hindered analogs (e.g., 2-bromo-4-methylpyridine). However, electronic activation from the pyridine ring’s nitrogen mitigates this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.